molecular formula C9H11BrN2O B13299482 5-Bromo-2-(cyclobutylmethyl)-3,4-dihydropyrimidin-4-one

5-Bromo-2-(cyclobutylmethyl)-3,4-dihydropyrimidin-4-one

Cat. No.: B13299482
M. Wt: 243.10 g/mol
InChI Key: IYDZNNVJCJBBEN-UHFFFAOYSA-N
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Description

5-Bromo-2-(cyclobutylmethyl)-3,4-dihydropyrimidin-4-one is a chemical compound based on the 3,4-dihydropyrimidin-2(1H)-one (DHPM) scaffold, a structure of high significance in medicinal chemistry and drug discovery . DHPMs are recognized for their wide spectrum of pharmacological activities, which include serving as potential calcium channel blockers and exhibiting anti-inflammatory, antitumor, and antimicrobial properties . This particular derivative is functionalized with a bromo substituent and a cyclobutylmethyl group, making it a valuable intermediate for further chemical exploration, such in structure-activity relationship (SAR) studies . The DHPM core is efficiently synthesized via the historic Biginelli multicomponent reaction, a reliable method for producing diverse heterocyclic libraries . Researchers can utilize this compound as a key building block in the development of novel therapeutic agents or as a probe for investigating biological mechanisms. This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C9H11BrN2O

Molecular Weight

243.10 g/mol

IUPAC Name

5-bromo-2-(cyclobutylmethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C9H11BrN2O/c10-7-5-11-8(12-9(7)13)4-6-2-1-3-6/h5-6H,1-4H2,(H,11,12,13)

InChI Key

IYDZNNVJCJBBEN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CC2=NC=C(C(=O)N2)Br

Origin of Product

United States

Preparation Methods

Methodology Overview:

  • Starting Materials:

    • Aldehyde precursor (possibly substituted with bromine)
    • Ethyl acetoacetate or similar β-ketoester
    • Urea or thiourea derivatives
    • Cyclobutylmethylamine or related cyclobutyl-containing amines
  • Reaction Conditions:

    • Acid catalysis (e.g., p-toluenesulfonic acid)
    • Solvent: ethanol or acetic acid
    • Elevated temperatures (80–120°C)
    • Microwave irradiation has been employed to accelerate the process, improve yields, and reduce reaction times.

Reaction Scheme:

Aldehyde + Ethyl acetoacetate + Urea → Dihydropyrimidinone derivative
  • Bromination at the 5-position is typically achieved via electrophilic substitution using N-bromosuccinimide (NBS) or bromine in acetic acid, often after the initial heterocycle formation.

Advantages:

  • One-pot synthesis
  • High selectivity
  • Compatibility with various substituents, including cyclobutylmethyl groups

Limitations:

  • Requires precise control of reaction parameters
  • Potential for side reactions during bromination

Electrophilic Bromination of Pyrimidine Precursors

Another prominent method involves direct electrophilic bromination of pyrimidine derivatives, especially those bearing amino groups or other activating substituents.

Procedure:

  • Preparation of Pyrimidine Core:

    • Synthesis of 2-aminopyrimidine derivatives via condensation of β-dicarbonyl compounds with urea or thiourea.
  • Bromination Step:

    • Treatment with brominating agents such as N-bromosuccinimide (NBS) or elemental bromine.
    • Conditions: reflux in solvents like acetic acid or dichloromethane, sometimes with radical initiators.
  • Introduction of Cyclobutylmethyl Group:

    • Nucleophilic substitution or alkylation of the brominated pyrimidine with cyclobutylmethyl halides or cyclobutylmethyl Grignard reagents.

Key Data:

Step Reagents Conditions Notes
Pyrimidine synthesis β-dicarbonyl + urea Reflux Forms 2-aminopyrimidine
Bromination NBS, Br₂ Reflux, in acetic acid Selective bromination at 5-position
Alkylation Cyclobutylmethyl halide Base, in DMF or DMSO Nucleophilic substitution

Advantages:

  • High regioselectivity
  • Suitable for large-scale synthesis

Limitations:

  • Multiple steps
  • Possible over-bromination or side reactions

Modern Synthetic Strategies and Innovations

Recent advances include the use of microwave-assisted synthesis and catalytic systems to enhance efficiency.

Microwave-Assisted Synthesis:

  • Significantly reduces reaction times (minutes vs hours)
  • Improves yields
  • Enhances selectivity

Catalytic Bromination:

  • Use of Lewis acids or phase-transfer catalysts to improve regioselectivity
  • Employing greener solvents and milder conditions

One-Pot Multicomponent Reactions (MCRs):

  • Combining heterocycle formation, bromination, and alkylation in a single vessel
  • Minimizes purification steps and waste generation

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Limitations
Classical Biginelli Aldehyde, β-ketoester, urea Acid catalyst, NBS Reflux, microwave One-pot, versatile Side reactions possible
Electrophilic Bromination Pyrimidine derivatives NBS or Br₂ Reflux, acetic acid High regioselectivity Multi-step, over-bromination risk
Microwave-Assisted Various precursors Same as above Microwave irradiation Rapid, high yield Equipment dependency
One-Pot MCR Aldehyde, β-ketoester, urea, brominating agent Acid, base Mild, solvent-free Eco-friendly, efficient Complex optimization

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(cyclobutylmethyl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidinones, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

5-Bromo-2-(cyclobutylmethyl)-3,4-dihydropyrimidin-4-one has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(cyclobutylmethyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclobutylmethyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 2

The substituent at position 2 significantly impacts the compound’s properties. Key analogs include:

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) Key Features/Applications
5-Bromo-2-(cyclobutylmethyl)-3,4-dihydropyrimidin-4-one Cyclobutylmethyl C₉H₁₁BrN₂O 243.10 Steric hindrance from cyclobutyl group; potential for unique binding interactions
5-Bromo-2-(furan-3-yl)-3,4-dihydropyrimidin-4-one Furan-3-yl C₈H₇BrN₂O₂ 255.06 Aromatic heterocycle enhances π-π interactions; used in synthetic intermediates
5-Bromo-2-(methylsulfanyl)pyrimidin-4(3H)-one Methylsulfanyl C₅H₅BrN₂OS 221.07 Sulfur atom improves lipophilicity; potential agrochemical precursor
Bromacil (5-bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione) 1-Methylpropyl (dione core) C₉H₁₃BrN₂O₂ 261.12 Herbicide; pyrimidinedione core with bromine enhances soil persistence

Bromine Substitution at Position 5

Bromine at position 5 is a common feature in bioactive pyrimidinones:

  • 5-Bromo-2-chloropyrimidin-4-amine (CAS: 205672-25-9): Chlorine at position 2 and an amine at position 4 enhance hydrogen-bonding capacity, making it a precursor for antiviral agents .
  • 4-Amino-5-bromo-2-chloropyrimidine: Similar to the above, with applications in crystallography and supramolecular chemistry due to its planar pyrimidine ring and hydrogen-bonding network .

Stability and Reactivity

  • Bromacil’s pyrimidinedione core increases resistance to hydrolysis compared to dihydropyrimidinones, contributing to its long-term herbicidal activity .

Biological Activity

5-Bromo-2-(cyclobutylmethyl)-3,4-dihydropyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C9_9H11_{11}BrN2_2O
  • Molecular Weight : 243.10 g/mol
  • CAS Number : 1928755-33-2
  • IUPAC Name : this compound

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific biological targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes relevant to cancer progression, particularly those involved in nucleic acid synthesis.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, potentially acting against bacterial strains through disruption of cellular processes.
  • Anti-inflammatory Effects : There is evidence suggesting that it may modulate inflammatory pathways, which could be beneficial in treating conditions such as arthritis.

Case Studies

  • Cancer Research : A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of standard chemotherapeutics .
  • Antimicrobial Activity : In a comparative analysis against common pathogens, the compound was tested for its minimum inhibitory concentration (MIC). It demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .
  • Inflammation Modulation : A recent investigation into the anti-inflammatory properties revealed that treatment with this compound reduced levels of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be harnessed for therapeutic purposes .

Data Table: Summary of Biological Activities

Activity TypeTarget/PathwayObserved EffectReference
Enzyme InhibitionNucleic Acid SynthesisDose-dependent inhibition
AntimicrobialBacterial GrowthMIC = 10 µg/mL
Anti-inflammatoryCytokine ProductionReduced pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-Bromo-2-(cyclobutylmethyl)-3,4-dihydropyrimidin-4-one, and how do reaction conditions influence yield?

  • Methodology : Cyclocondensation reactions involving cyclobutylmethyl-substituted β-keto esters and brominated urea derivatives under acidic conditions (e.g., HCl or polyphosphoric acid) are commonly employed. For example, describes a similar dihydropyrimidinone synthesis using KOH in methanol for 3.5 hours, achieving a 45% yield after recrystallization. Optimizing stoichiometry, temperature (ambient vs. reflux), and solvent polarity (MeOH vs. EtOH) can mitigate side reactions like over-bromination or ring-opening .
  • Key Data : Reaction time, solvent choice, and catalyst type (e.g., Lewis acids like SnCl₂ in ) critically affect regioselectivity.

Q. How can the purity of this compound be validated, and what analytical techniques are essential?

  • Methodology : Combine HPLC (with UV detection at 254 nm) and LC-MS for impurity profiling. highlights the use of reference standards (e.g., Imp. B(EP)) for quantifying bromide-related byproducts. Additionally, ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) and FT-IR (e.g., carbonyl stretching at ~1680–1700 cm⁻¹) confirm structural integrity .
  • Key Data : Compare melting points (e.g., 159–161°C in ) and chromatographic retention times against known analogs.

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for brominated dihydropyrimidinone derivatives?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) with refinement parameters (e.g., R factor < 0.05) is critical. and emphasize analyzing hydrogen-bonding networks (e.g., N–H···N interactions) and planarity deviations (r.m.s. < 0.1 Å) to resolve discrepancies. For example, reveals a planar pyrimidine ring (r.m.s. 0.087 Å) stabilized by intermolecular N7–H72···N3 bonds .
  • Key Data : Use software like SHELX or OLEX2 for structure refinement. Report anisotropic displacement parameters for heavy atoms (Br, Cl).

Q. How do computational models predict the reactivity of the cyclobutylmethyl substituent in nucleophilic substitution reactions?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) assess steric and electronic effects. The cyclobutylmethyl group’s strained ring may increase electrophilicity at the pyrimidinone C2 position, favoring SN2 pathways. Compare with , where pyrrolidinyl substituents alter electron density via conjugation .
  • Key Data : Calculate Mulliken charges, HOMO-LUMO gaps, and transition-state geometries to predict regioselectivity.

Q. What mechanistic insights explain the stability of this compound under acidic vs. basic conditions?

  • Methodology : Conduct pH-dependent degradation studies (e.g., 0.1M HCl vs. NaOH at 40°C). Monitor via LC-MS for hydrolytic products like cyclobutylmethanol or debrominated pyrimidinones. ’s safety data for brominated pyridines suggests potential HBr elimination under basic conditions .
  • Key Data : Kinetic analysis (Arrhenius plots) and activation energy calculations for degradation pathways.

Key Challenges and Recommendations

  • Synthetic Pitfalls : Bromine’s volatility necessitates inert atmospheres (N₂/Ar) to prevent loss during reactions.
  • Advanced Characterization : Use dynamic NMR to study conformational flexibility of the cyclobutylmethyl group.
  • Collaborative Work : Cross-reference crystallographic data with computational models (e.g., Cambridge Structural Database) to validate bond angles/lengths .

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